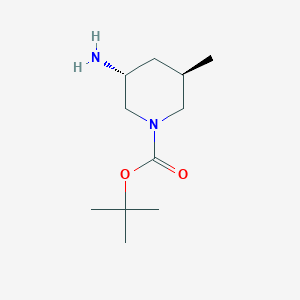
2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N4O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the methyl group at the 2-position and the carboxylic acid group at the 3-position make this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Azidation: The methyl group at the 2-position is introduced via a halogenation reaction, followed by substitution with sodium azide (NaN3) to form the azido group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale halogenation and azidation reactions using industrial reactors.
Purification: Techniques such as crystallization and recrystallization are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), halogenated solvents.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, organic solvents like toluene or acetonitrile.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(Aminomethyl)pyridine-3-carboxylic acid hydrochloride.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where it is used to attach biomolecules to various surfaces or other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride depends on its specific application. In bioconjugation, the azido group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in chemical biology and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyridine-3-carboxylic acid hydrochloride: Similar structure but with an amine group instead of an azido group.
2-(Bromomethyl)pyridine-3-carboxylic acid hydrochloride: Contains a bromine atom instead of an azido group.
2-(Hydroxymethyl)pyridine-3-carboxylic acid hydrochloride: Features a hydroxyl group in place of the azido group.
Uniqueness
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations, such as cycloaddition reactions, that are not possible with its analogs. This makes it particularly valuable in synthetic chemistry and bioconjugation applications.
Eigenschaften
CAS-Nummer |
2408971-84-4 |
|---|---|
Molekularformel |
C7H7ClN4O2 |
Molekulargewicht |
214.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



